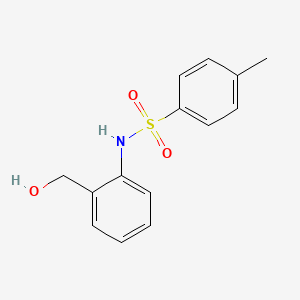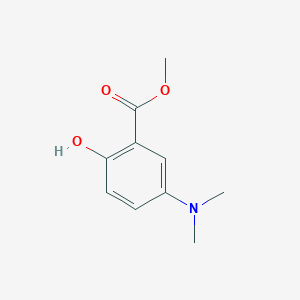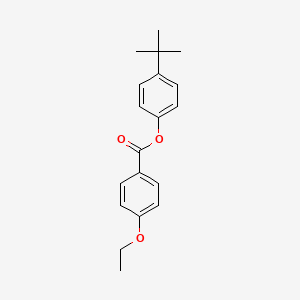
4-(2-Methoxyethyl)-3,3-diphenyl-1-(propan-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an isopropyl group, a methoxyethyl group, and two phenyl groups attached to a pyrrolidinone ring
準備方法
The synthesis of 1-isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone involves several steps, typically starting with the preparation of the pyrrolidinone ring. The synthetic route may include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Isopropyl Group: This step often involves the use of isopropylamine or related reagents.
Attachment of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions using methoxyethyl halides.
Addition of Phenyl Groups: The phenyl groups are usually introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone can be compared with other similar compounds, such as:
- 1-Isopropyl-4-{(2-methoxyethyl)[(2-methylphenyl)carbamothioyl]amino}piperidinium .
- 1-Isopropyl-4-{(4-isopropylphenyl)carbamothioylamino}piperidinium .
These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can influence their reactivity and applications.
特性
CAS番号 |
3471-95-2 |
|---|---|
分子式 |
C22H27NO2 |
分子量 |
337.5 g/mol |
IUPAC名 |
4-(2-methoxyethyl)-3,3-diphenyl-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C22H27NO2/c1-17(2)23-16-20(14-15-25-3)22(21(23)24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3 |
InChIキー |
GPDFACRFUHVNRD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12006293.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006295.png)
![(5Z)-3-sec-butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006310.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006337.png)





![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)

